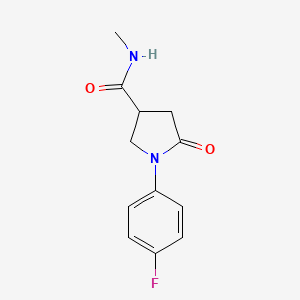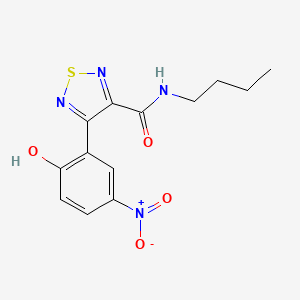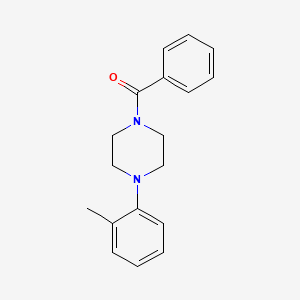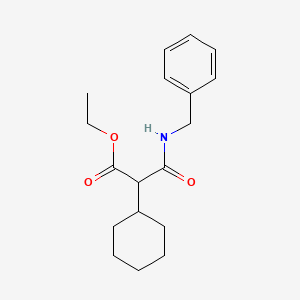
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as FPhC, is a synthetic compound that has gained popularity in scientific research due to its unique properties. FPhC is a member of the pyrrolidinecarboxamide family and is widely used in the field of medicinal chemistry and pharmacology.
Mecanismo De Acción
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide acts as a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a critical role in the regulation of gene expression. By inhibiting HDAC, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can alter gene expression patterns, leading to changes in cellular function and behavior. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to induce DNA damage and inhibit cell proliferation. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to increase the levels of acetylated histones, leading to changes in gene expression. In addition, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of HDAC, making it a useful tool for studying the role of HDAC in cellular function. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is also relatively stable and has good solubility in water and organic solvents. However, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its high cost and the potential for off-target effects.
Direcciones Futuras
For 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide research include the development of analogs, identification of biomarkers, and exploration of 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide as a diagnostic tool.
Métodos De Síntesis
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with N-methylpyrrolidone-2-carboxylic acid, followed by cyclization with triphosgene. Another method involves the reaction of 4-fluoroaniline with N-methylpyrrolidine, followed by acylation with chloroacetyl chloride. Both methods have been reported to yield high purity 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been widely used in scientific research, particularly in the field of medicinal chemistry and pharmacology. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-14-12(17)8-6-11(16)15(7-8)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSYMAXKUBBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)

![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)


![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5217809.png)
